

TIM-098a: A Technical Guide to its Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TIM-098a is a novel small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis. This technical guide provides a comprehensive overview of the selectivity profile of **TIM-098a** against a panel of kinases, details the experimental methodologies used for its characterization, and visualizes its relevant signaling pathways and experimental workflows. All data presented is based on the findings from the study by Yoshida A, et al. (2024), unless otherwise cited.

Data Presentation: Kinase Selectivity of TIM-098a

The inhibitory activity of **TIM-098a** was assessed against its primary target, AAK1, and other members of the Numb-associated kinase (NAK) family, as well as CaMKK isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.



Kinase Target	IC50 (μM)
AAK1	0.24
GAK	> 10
BIKE	> 10
STK16	> 10
CaMKK isoforms	No inhibitory activity

Table 1: In vitro kinase inhibition profile of **TIM-098a**. Data sourced from Yoshida A, et al. (2024).

Experimental ProtocolsIn Vitro Kinase Inhibition Assay

The following protocol was employed to determine the IC50 values of **TIM-098a** against AAK1 and other kinases.

1. Reagents:

- Recombinant human kinases (AAK1, GAK, BIKE, STK16)
- GST-fused AP2µ2 fragment (amino acids 145-162) as substrate
- TIM-098a (various concentrations)
- ATP (Adenosine triphosphate)
- Kinase assay buffer
- Anti-phospho-Thr156 antibody for detection
- Secondary antibody conjugated to a detectable label (e.g., HRP)
- Detection reagent (e.g., chemiluminescent substrate)



2. Procedure:

- Kinase reactions were prepared in a microplate format.
- Each reaction well contained the respective recombinant kinase, the GST-AP2μ2 substrate, and the kinase assay buffer.
- TIM-098a was added to the wells at a range of final concentrations. Control wells with no
 inhibitor were included.
- The kinase reaction was initiated by the addition of a final concentration of ATP.
- The reaction mixture was incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20 minutes) to allow for substrate phosphorylation.
- The reaction was terminated, and the level of substrate phosphorylation was quantified. This
 was achieved by using an ELISA-like setup where the phosphorylated substrate was
 detected using a specific anti-phospho-Thr156 antibody.
- The amount of bound primary antibody was determined using a labeled secondary antibody and a suitable detection reagent.
- The resulting signal was measured using a plate reader.
- IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinobeads-Based Screening for Target Identification

The initial identification of **TIM-098a** as an AAK1 inhibitor was facilitated by a chemical proteomics approach using Kinobeads.

1. Principle: Kinobeads are sepharose beads to which a mixture of non-selective kinase inhibitors are immobilized. These beads are used to capture a broad range of kinases from a cell lysate. In a competitive binding experiment, a free compound of interest (in this case, a derivative of TIM-063) is added to the lysate. If the free compound binds to a specific kinase, it



will compete with the immobilized inhibitors on the Kinobeads, leading to a reduced amount of that kinase being pulled down.

2. Procedure:

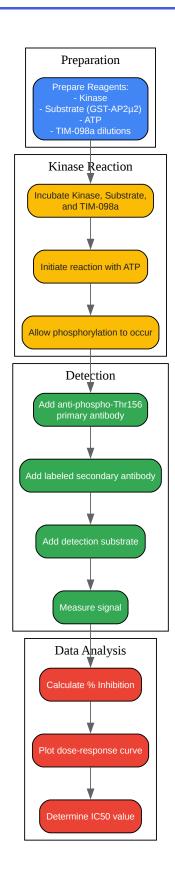
- A cell lysate is prepared to solubilize cellular proteins, including kinases.
- The lysate is incubated with the compound of interest at various concentrations.
- The Kinobeads are then added to the lysate and incubated to allow for the binding of kinases that are not inhibited by the free compound.
- The beads are washed to remove non-specifically bound proteins.
- The bound kinases are eluted from the beads.
- The eluted proteins are identified and quantified using mass spectrometry-based proteomics.
- By comparing the amount of each kinase pulled down in the presence and absence of the test compound, potential targets of the compound can be identified.

Mandatory Visualizations Signaling Pathway of AAK1 in Clathrin-Mediated Endocytosis

Caption: AAK1's role in clathrin-mediated endocytosis.

Experimental Workflow for In Vitro Kinase Inhibition Assay



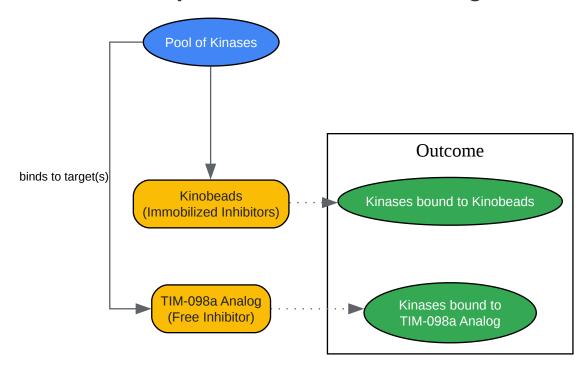


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Caption: Workflow for determining kinase IC50 values.



Logical Relationship in Kinobeads Screening



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Caption: Competitive binding in Kinobeads screening.

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